![molecular formula C11H5F9N2O2 B284181 N-[3,5-bis(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284181.png)
N-[3,5-bis(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea, commonly known as BTU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BTU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.3 g/mol.
Scientific Research Applications
BTU has been used in various scientific research applications, including as a reagent in organic synthesis, a stabilizer for proteins, and a fluorescent probe for detecting metal ions. In addition, BTU has been shown to have potential therapeutic applications, including as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent.
Mechanism of Action
BTU exerts its biological effects by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and histone deacetylase (HDAC), which is involved in the regulation of gene expression. In addition, BTU has been shown to modulate the activity of ion channels, including voltage-gated potassium channels and transient receptor potential (TRP) channels.
Biochemical and Physiological Effects
BTU has been shown to have various biochemical and physiological effects, including reducing the production of inflammatory mediators, inducing apoptosis in cancer cells, and protecting neurons from oxidative stress. In addition, BTU has been shown to modulate the activity of ion channels, which can affect cellular excitability and signaling.
Advantages and Limitations for Lab Experiments
BTU has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in organic solvents. However, BTU also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research on BTU, including investigating its potential as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and developing new synthetic methods for its production. In addition, BTU could be used as a tool for studying the role of ion channels in cellular physiology and disease.
Synthesis Methods
BTU can be synthesized using various methods, including the reaction between 3,5-bis(trifluoromethyl)aniline and trifluoroacetic anhydride in the presence of a base. The reaction yields BTU as a white solid that can be purified using recrystallization. The purity of BTU can be determined using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
properties
Molecular Formula |
C11H5F9N2O2 |
|---|---|
Molecular Weight |
368.15 g/mol |
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H5F9N2O2/c12-9(13,14)4-1-5(10(15,16)17)3-6(2-4)21-8(24)22-7(23)11(18,19)20/h1-3H,(H2,21,22,23,24) |
InChI Key |
ZNPLSGVNNLMLSV-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC(=O)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



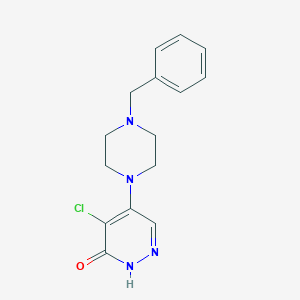
![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)
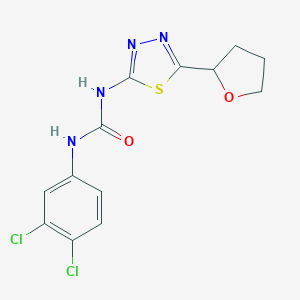
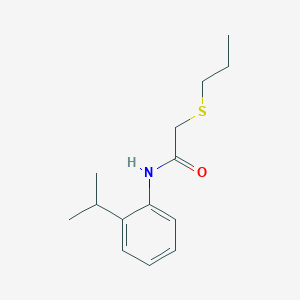
![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)
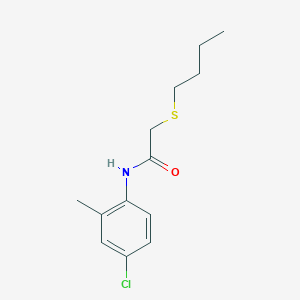

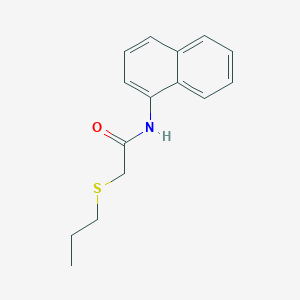

![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide](/img/structure/B284123.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B284124.png)
![2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
![cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B284129.png)